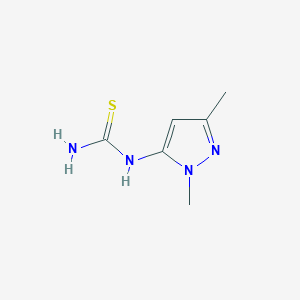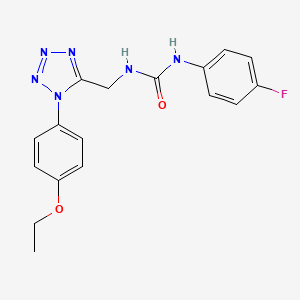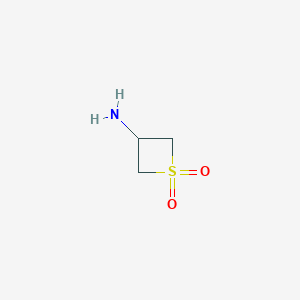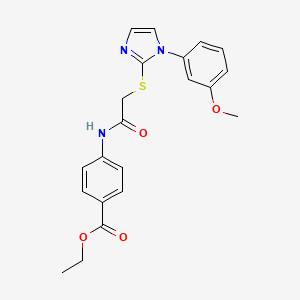
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea
Descripción general
Descripción
“N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea” is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 . It is a solid substance used for research purposes .
Physical And Chemical Properties Analysis
“N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea” is a solid substance . Its molecular weight is 170.24 and its molecular formula is C6H10N4S .Aplicaciones Científicas De Investigación
Antiviral Activity
“N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea” derivatives have been explored for their antiviral properties. For instance, certain indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses . This suggests that the pyrazole derivatives could be synthesized and tested for their efficacy against a range of RNA and DNA viruses, potentially leading to new antiviral medications.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could serve as the basis for developing new anti-inflammatory drugs. The structural similarity to indole, which possesses anti-inflammatory activities, indicates a promising avenue for the development of novel therapeutics based on the pyrazole scaffold .
Anticancer Applications
Pyrazole derivatives are also being investigated for their anticancer activities. The ability to interfere with various cellular pathways makes them suitable candidates for cancer treatment. Research into indole derivatives has revealed a range of biological activities, including anticancer effects, which could be mirrored in pyrazole-based compounds .
Antitubercular Activity
The fight against tuberculosis (TB) could benefit from the development of new antitubercular agents. Pyrazole derivatives have been studied for their activity against Mycobacterium tuberculosis, the causative agent of TB. The synthesis of new compounds and their evaluation against various strains of TB could lead to potent antitubercular drugs .
Antimalarial Potential
Malaria remains a significant global health challenge, and new antimalarial drugs are constantly in demand. Pyrazole derivatives, due to their structural versatility, are being evaluated for their antimalarial efficacy. The potential to inhibit key enzymes in the malaria parasite makes them interesting targets for drug development .
Coordination Chemistry and Organometallic Applications
Pyrazole derivatives play a crucial role in coordination chemistry and organometallics. They can act as ligands, forming complexes with various metals, which are essential in catalysis and material science. The synthesis of novel pyrazole-based ligands could lead to advancements in these fields .
Propiedades
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCYWXJDYRBQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=S)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)
![2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3011632.png)
![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)
![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)

